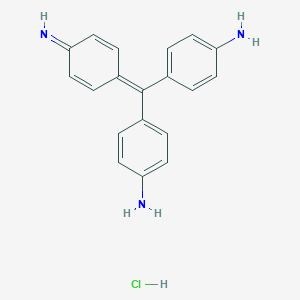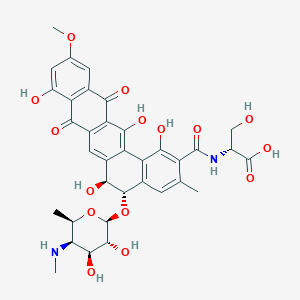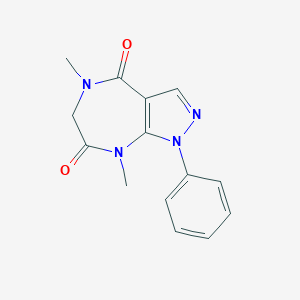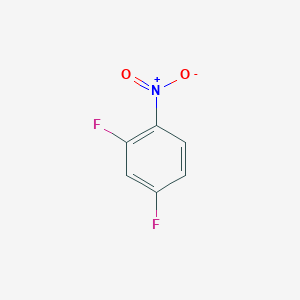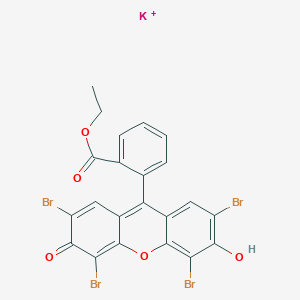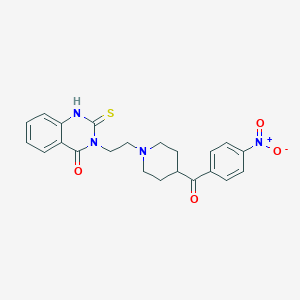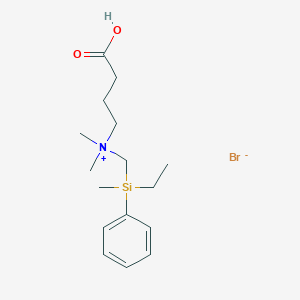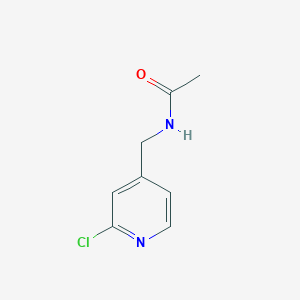
N-((2-chloropyridin-4-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-chloropyridin-4-yl)methyl)acetamide, also known as CPCA, is a chemical compound that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of the enzyme histone deacetylase 1 (HDAC1), which plays a crucial role in the epigenetic regulation of gene expression. The inhibition of HDAC1 by CPCA has been shown to have a wide range of potential applications in the fields of cancer research, neurodegenerative diseases, and immunology.
作用机制
The mechanism of action of N-((2-chloropyridin-4-yl)methyl)acetamide involves the inhibition of HDAC1, which is an enzyme that removes acetyl groups from lysine residues on histone proteins. This process is critical for the regulation of gene expression, as acetylation of histones is associated with increased transcriptional activity. Inhibition of HDAC1 by N-((2-chloropyridin-4-yl)methyl)acetamide leads to an increase in histone acetylation, which in turn leads to changes in gene expression.
生化和生理效应
The biochemical and physiological effects of N-((2-chloropyridin-4-yl)methyl)acetamide are primarily due to its inhibition of HDAC1. In cancer cells, inhibition of HDAC1 by N-((2-chloropyridin-4-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis, which is thought to be due to changes in the expression of genes involved in these processes. In addition, N-((2-chloropyridin-4-yl)methyl)acetamide has been shown to have anti-inflammatory effects in animal models of inflammation, which is thought to be due to its ability to inhibit the activity of HDAC1 in immune cells.
实验室实验的优点和局限性
One of the main advantages of using N-((2-chloropyridin-4-yl)methyl)acetamide in lab experiments is its high potency and selectivity for HDAC1. This makes it a useful tool for investigating the role of HDAC1 in various cellular processes. However, one limitation of using N-((2-chloropyridin-4-yl)methyl)acetamide is its potential toxicity, as inhibition of HDAC1 can lead to changes in gene expression that may have unintended consequences. In addition, the synthesis of N-((2-chloropyridin-4-yl)methyl)acetamide is a multistep process that may be difficult to reproduce in some lab settings.
未来方向
There are several future directions for research involving N-((2-chloropyridin-4-yl)methyl)acetamide. One area of interest is the development of N-((2-chloropyridin-4-yl)methyl)acetamide analogs with improved potency and selectivity for HDAC1. Another area of interest is the investigation of the role of HDAC1 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where changes in gene expression are thought to play a critical role in disease progression. Finally, the potential use of N-((2-chloropyridin-4-yl)methyl)acetamide as a therapeutic agent for the treatment of cancer and other diseases is an area of ongoing research.
科学研究应用
N-((2-chloropyridin-4-yl)methyl)acetamide has been widely used in scientific research to investigate the role of HDAC1 in various cellular processes. One of the most promising applications of N-((2-chloropyridin-4-yl)methyl)acetamide is in the field of cancer research, where HDAC1 has been shown to play a critical role in the development and progression of various types of cancer. Inhibition of HDAC1 by N-((2-chloropyridin-4-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
属性
CAS 编号 |
131052-61-4 |
|---|---|
产品名称 |
N-((2-chloropyridin-4-yl)methyl)acetamide |
分子式 |
C8H9ClN2O |
分子量 |
184.62 g/mol |
IUPAC 名称 |
N-[(2-chloropyridin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C8H9ClN2O/c1-6(12)11-5-7-2-3-10-8(9)4-7/h2-4H,5H2,1H3,(H,11,12) |
InChI 键 |
VBWQJPVIFFILMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC(=NC=C1)Cl |
规范 SMILES |
CC(=O)NCC1=CC(=NC=C1)Cl |
同义词 |
Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

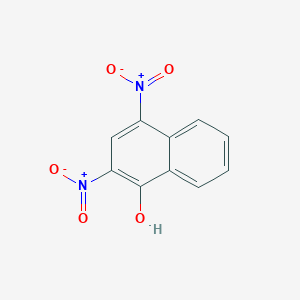
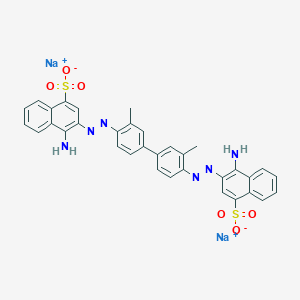
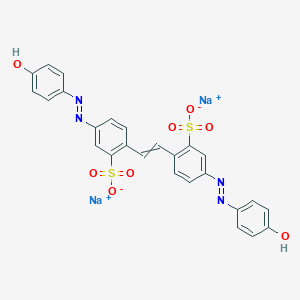
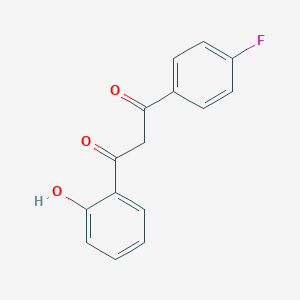
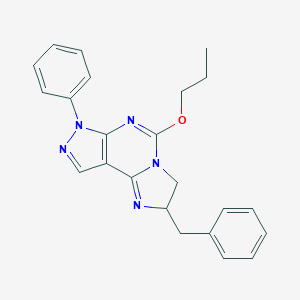
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)
